2-Phenylpropanamide
Overview
Description
2-Phenylpropanamide is a compound of interest in various scientific fields due to its diverse potential applications and properties. Its study encompasses the synthesis, molecular structure analysis, chemical reactions, physical and chemical properties.
Synthesis Analysis
The synthesis of 2-Phenylpropanamide and its derivatives involves several methodologies. For instance, the title compound has been synthesized and characterized using X-ray diffraction, IR, ^1H and ^13C NMR, and UV–Vis spectra. The molecular structure was optimized using hybrid-DFT methods, showing strong agreement with experimental values (Demir et al., 2016).
Molecular Structure Analysis
The analysis of molecular structure through X-ray diffraction, NBO, and NLO properties reveals detailed insights into the compound's geometry and electronic properties. For example, the optimization of geometrical structure and vibrational frequencies using DFT calculations provides a deep understanding of its molecular stability and reactivity (Demir et al., 2016).
Chemical Reactions and Properties
Chemoselective reactions of derivatives of 2-Phenylpropanamide with electrophiles lead to the formation of various significant compounds, showcasing its versatile reactivity (Hajji et al., 2002). The compound's interactions and its derivatives' synthesis highlight its potential for creating pharmacologically relevant structures.
Scientific Research Applications
Chemoselective Reactions and Synthesis : (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, a derivative of 2-Phenylpropanamide, shows reactivity against dihaloalkanes and aldehydes, leading to the chemoselective synthesis of hexahydro-4-pyrimidinones or oxazolidines (Hajji et al., 2002).
Structural and Spectral Analysis : Structural analysis and spectral investigations of 2-Phenylpropanamide derivatives, including IR, NMR, UV-Vis spectra, and X-ray diffraction studies, are critical in understanding their physical and chemical properties (Demir et al., 2016).
Novel Synthetic Approaches : Research on the ring enlargement of 2H-Azirine-3-methyl(phenyl)amines has led to new synthetic approaches for creating compounds like 2,3-Dihydro-1,3,3-trimethylindol-2-one, showcasing the versatility of 2-Phenylpropanamide in synthetic organic chemistry (Mekhael et al., 2002).
Pharmacological Applications : Phenylpropanoids, including 2-Phenylpropanamide derivatives, have shown potential in pharmacology, especially in anticancer research, due to their various pharmacological activities (Carvalho et al., 2015).
Antimicrobial Activity : Mannich base derivatives of 2-Phenylpropanamide have been synthesized and evaluated for their antibacterial and antifungal activities, indicating potential applications in combating microbial infections (Idhayadhulla et al., 2014).
Spectroscopic and Computational Studies : Detailed spectroscopic and computational studies on N-phenylpropanamide, a closely related compound, help in understanding its structural, vibrational, magnetic, and electronic properties, which are essential for various scientific applications (Öztürk et al., 2019).
Synthetic Analgesics Research : Diastereoisomers of N-phenylpropanamide derivatives have been explored for their analgesic activity, showcasing the compound's potential in developing new pain relief medications (van Bever et al., 1974).
properties
IUPAC Name |
2-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZZSWAOPDYVLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpropanamide | |
CAS RN |
1125-70-8 | |
Record name | Hydratropamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydratropamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11140 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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